Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the piperidine and benzoxazole moieties, ultimately leading to the formation of the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate involves its interaction with specific molecular targets and pathways. The benzoxazole and piperidine moieties may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is a simpler structure with a piperidine ring and a benzyl group.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are used in various therapeutic applications.
Piperidine Derivatives: These compounds are widely used in drug design and have significant pharmacological applications.
The uniqueness of this compound lies in its combination of the benzoxazole, piperidine, and benzyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 2-[2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-27-23(26)15-19-7-8-21-20(14-19)24-22(28-21)16-25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14,18H,9-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDASWVLVYKBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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